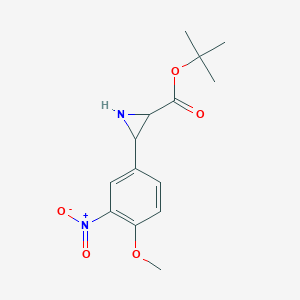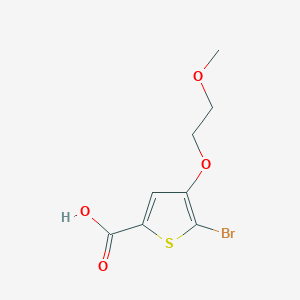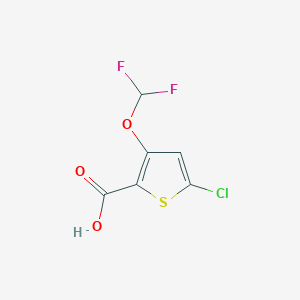
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene: is a chemical compound with the molecular formula C10H11>BrF2O It features a bromine atom, a difluoromethyl group, and an isopropoxy (2-propanoxy) moiety attached to a benzene ring
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene. One common method involves the reaction of 4-bromo-2-fluorophenol with difluoromethyl iodide in the presence of a base (such as potassium carbonate) to yield the desired compound. The reaction proceeds via nucleophilic substitution.
Reaction Conditions:Starting Material: 4-bromo-2-fluorophenol
Reagents: Difluoromethyl iodide, base (e.g., KCO)
Solvent: Organic solvent (e.g., DMF, DMSO)
Temperature: Typically at room temperature or slightly elevated
Mechanism: Nucleophilic substitution
Industrial Production Methods: Industrial-scale production of this compound may involve continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various functional groups.
Reduction: Reduction of the difluoromethyl group or the bromine atom may occur under appropriate conditions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Common Reagents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH), and various nucleophiles (e.g., amines, alkoxides).
- Reduction of the difluoromethyl group may yield the corresponding methyl group.
- Substitution reactions can lead to various derivatives, such as 4-(alkoxy)-1-(difluoromethyl)benzenes.
Scientific Research Applications
4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Agrochemicals: Potential use in pesticide development.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets (e.g., enzymes, receptors) or participate in chemical reactions within living systems.
Comparison with Similar Compounds
While 4-Bromo-1-(difluoromethyl)-2-isopropoxybenzene is relatively unique due to its combination of functional groups, similar compounds include:
- 4-Bromo-1-(difluoromethyl)benzene
- 4-Bromo-2-fluorophenol
- 1-Bromo-4-(difluoromethyl)benzene
Properties
Molecular Formula |
C10H11BrF2O |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,10H,1-2H3 |
InChI Key |
KJWZGKHXIMYOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)



![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)








